2,3,4,5-Tetraphenyl-2,5-dihydrofuran
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Overview
Description
2,3,4,5-Tetraphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetraphenyl-2,5-dihydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-diphenyl-1,3-butadiene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2,3,4,5-Tetraphenyl-2,5-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves interactions with various molecular targets. The phenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. These interactions are crucial in its role as a catalyst or intermediate in organic synthesis .
Comparison with Similar Compounds
Tetraphenyl-1,3-butadiene: Shares structural similarities but lacks the furan ring, affecting its reactivity and applications.
2,3,4,5-Tetraphenylfuran: Similar in structure but differs in the degree of hydrogenation, impacting its chemical properties.
Uniqueness: 2,3,4,5-Tetraphenyl-2,5-dihydrofuran is unique due to its combination of a furan ring with multiple phenyl substitutions, providing a distinct set of chemical and physical properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
61542-11-8 |
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Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,3,4,5-tetraphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C28H22O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27-28H |
InChI Key |
VSROUIURUMEXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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